molecular formula C50H39N B573373 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline CAS No. 167859-26-9

4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline

Cat. No.: B573373
CAS No.: 167859-26-9
M. Wt: 653.869
InChI Key: KNMFCZAASWGKNN-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound features a central triphenylamine core substituted with two 4,4-diphenylbuta-1,3-dienyl groups at the para positions (Figure 1). X-ray crystallographic data from analogous triphenylamine derivatives reveal a non-planar "propeller" conformation due to steric hindrance between phenyl rings. The buta-1,3-dienyl chains adopt an all-trans configuration (E,E-stereochemistry), as confirmed by NOESY correlations in related systems . Dihedral angles between the central nitrogen and adjacent phenyl rings range from 40–50°, while the conjugated dienyl systems maintain coplanarity (±5°) to maximize π-orbital overlap .

Table 1: Key structural parameters

Parameter Value (Å/°) Source
N–C(aryl) bond length 1.38–1.44
C=C bond length 1.34–1.38
Dihedral angle (N–Ph) 42.3°

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name follows priority rules for substituent ordering:

  • Parent structure : Aniline (aminobenzene)
  • Primary substituents :
    • N-phenyl group
    • 4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl group at the para position
  • Stereodescriptors : (1E,3E) for each

Properties

IUPAC Name

4-(4,4-diphenylbuta-1,3-dienyl)-N-[4-(4,4-diphenylbuta-1,3-dienyl)phenyl]-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H39N/c1-6-20-42(21-7-1)49(43-22-8-2-9-23-43)30-16-18-40-32-36-47(37-33-40)51(46-28-14-5-15-29-46)48-38-34-41(35-39-48)19-17-31-50(44-24-10-3-11-25-44)45-26-12-4-13-27-45/h1-39H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMFCZAASWGKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C=CC=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H39N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700757
Record name 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167859-26-9
Record name 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki Coupling for Butadiene-Aryl Bond Formation

The Suzuki-Miyaura reaction is employed to couple boronic ester-functionalized butadiene precursors with halogenated aniline intermediates. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate serves as a key intermediate in analogous syntheses. A representative protocol involves:

  • Catalyst System : Pd(dppf)Cl₂ (2.5 mol%) with 1,1'-bis(diphenylphosphino)ferrocene (DPPF) as a ligand.

  • Base : Potassium acetate (3.0 equiv.) to facilitate transmetalation.

  • Solvent : 1,4-Dioxane at 80°C for 12 hours, achieving yields up to 93% after column purification.

The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetalation with the boronic ester and reductive elimination to form the carbon-carbon bond.

Heck Coupling for Conjugated Diene Synthesis

The (1E,3E)-1,4-diphenylbuta-1,3-diene moieties are synthesized via Heck coupling, as demonstrated in the reaction of (E)-(2-bromovinyl)benzene with styrene derivatives. Key parameters include:

Optimization of Reaction Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ as a ligand.

  • Solvent : Toluene outperforms polar solvents like DMF or DMSO due to better compatibility with hydrophobic intermediates.

  • Temperature : 80°C for 4–12 hours, balancing reaction rate and decomposition risks.

This method achieves isolated yields of 85–90% for model butadiene systems, though steric hindrance in the target compound reduces yields to 42–65%.

Sequential Coupling Strategy for the Target Molecule

The full synthesis involves a multi-step sequence to assemble the triarylamine core and butadiene substituents:

Step 1: Functionalization of the Aniline Core

The central N-phenylaniline is brominated at the para positions to yield 4-bromo-N-(4-bromophenyl)-N-phenylaniline. This dihalogenated intermediate serves as the substrate for subsequent couplings.

Step 2: Suzuki Coupling of Butadiene Units

Each bromine atom undergoes Suzuki coupling with a 4,4-diphenylbuta-1,3-dien-1-ylboronic ester. Critical parameters for this step include:

  • Catalyst Loading : 5 mol% Pd(dppf)Cl₂ to overcome steric hindrance.

  • Ligand Ratio : A 1:1 ratio of Pd to DPPF ensures catalyst stability.

  • Solvent System : Toluene:EtOH (2:1) with aqueous Na₂CO₃ as the base.

Step 3: Final Purification and Characterization

The crude product is purified via silica gel chromatography (hexane:EtOAc = 9:1) and characterized by ¹H NMR and LC-MS.

Comparative Analysis of Synthetic Methods

MethodCatalyst SystemYield (%)Key AdvantageLimitation
Suzuki CouplingPd(dppf)Cl₂/DPPF93High functional group toleranceRequires pre-formed boronic esters
Heck CouplingPd(OAc)₂/PPh₃85Direct diene formationSensitive to steric hindrance

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The bulky diphenyl groups necessitate:

  • Elevated Temperatures : 80–100°C to overcome kinetic barriers.

  • Bulky Ligands : DPPF improves catalyst stability compared to monodentate ligands.

Solvent Selection

Non-polar solvents like toluene minimize side reactions, while 1,4-dioxane enhances solubility of boronic esters .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline exerts its effects is primarily through its interaction with light. The extended conjugated system allows for efficient absorption and emission of light, making it a valuable compound in photophysical applications. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light upon returning to the ground state .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of diphenylamine derivatives and conjugated diene-containing aromatic systems. Below is a detailed comparison with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Key Features Applications Reference
Target Compound Central aniline with two 4,4-diphenylbutadienyl substituents Extended π-conjugation, symmetrical substitution Potential optoelectronic materials (inferred)
N,N,N',N'-Tetraphenyl-1,1'-biphenyl-4,4'-diamine Biphenyl core with four phenyl groups on amine nitrogens High thermal stability, hole-transport properties OLED hole-transport layers
N-(4-Dimethylamino 3,5-dinitrophenyl) Acetonitrile Nitro and dimethylamino substituents on phenyl ring Strong electron-withdrawing and donating groups Nonlinear optics, charge-transfer studies
4-(p-Toluenesulfamoyl)diphenylamine Sulfonamide and toluene substituents Enhanced solubility, polar functional groups Polymer stabilizers, intermediates
Octylated Diphenylamine Alkylated diphenylamine Lipophilic, antioxidant properties Industrial antioxidants

Electronic and Optical Properties

  • The target compound’s conjugated diphenylbutadienyl groups likely result in a red-shifted absorption spectrum compared to simpler diphenylamines (e.g., octylated diphenylamine), which lack extended conjugation .

Thermal and Chemical Stability

  • Alkylated diphenylamines (e.g., octylated diphenylamine) show superior thermal stability (>250°C) due to reduced oxidative degradation, whereas the target compound’s unsaturated butadienyl linkages may render it more susceptible to photooxidation .
  • N,N,N',N'-Tetraphenyl-1,1'-biphenyl-4,4'-diamine demonstrates stability up to 300°C, attributed to its fully aromatic structure, suggesting that the target compound’s stability may depend on protective substituents or encapsulation .

Biological Activity

The compound 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline is a complex organic molecule that incorporates a 1,3-butadiene moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C37H33N
  • Molecular Weight : 505.66 g/mol
  • IUPAC Name : this compound

Structural Features

The molecule features multiple phenyl groups and a butadiene unit, which contribute to its electronic properties and potential interactions with biological targets. The presence of nitrogen in the aniline group suggests possible interactions with receptor sites in biological systems.

Anticancer Properties

Research indicates that compounds containing the 1,3-butadiene motif exhibit significant anticancer activity. For instance, similar derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain 1,3-dienes can act as potent inhibitors of myeloid cell leukemia sequence 1 (Mcl-1), a protein implicated in cancer cell survival .

The biological activity of the compound can be attributed to several mechanisms:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Inhibition of Protein Interactions : By mimicking natural substrates or ligands, it could disrupt critical protein-protein interactions involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Pharmacological Studies

A review of synthetic methods for 1,3-dienes emphasizes their relevance in drug development due to their biological activities . The following table summarizes key findings from recent studies on related compounds:

Compound NameActivityTargetReference
3-StyrylacrylonitrileHigh inhibitory potencyMcl-1
Diene dimer IIAntimalarialPlasmodium spp.
Diarylpentadienamide IIITRPV1 antagonistNeuropathic pain

Study on Anticancer Effects

A notable study investigated the effects of a structurally similar compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound over 48 hours. Flow cytometry analysis confirmed the induction of apoptosis through the mitochondrial pathway .

Synthesis and Biological Testing

Another research effort focused on synthesizing derivatives of this compound via the Wittig reaction. The synthesized compounds were subsequently tested for their ability to inhibit tumor growth in vivo using xenograft models. The findings indicated significant tumor regression compared to control groups .

Q & A

Q. What are the key structural features of this compound that influence its electronic properties?

The compound’s extended conjugation, featuring two 4,4-diphenylbuta-1,3-dienyl groups attached to a central aniline core, enables strong π-electron delocalization. This structural motif is critical for applications in optoelectronics or photophysical studies. The trans,trans-configuration of the diphenylbutadiene moieties (as seen in analogous systems ) ensures planar conjugation, enhancing charge-transfer efficiency. UV-Vis spectroscopy (λmax ~255 nm in related compounds ) can validate conjugation length.

Q. What synthetic routes are viable for synthesizing this compound, and what challenges arise?

Synthesis typically involves:

  • Step 1: Preparation of 4,4-diphenylbuta-1,3-dienyl intermediates via Wittig or Heck coupling .
  • Step 2: Coupling to aniline derivatives using Buchwald-Hartwig amination or Ullmann reactions . Key challenges include controlling stereochemistry during dienyl formation and minimizing side reactions in multi-step protocols. Flow chemistry methods (e.g., Design of Experiments for optimization ) can improve yield and reproducibility.

Advanced Research Questions

Q. How can computational methods predict and optimize the photophysical properties of this compound?

Density Functional Theory (DFT) calculations can model the compound’s electronic structure, predicting absorption/emission spectra and charge-transfer behavior. For example, integrating time-dependent DFT (TD-DFT) with experimental UV-Vis data (e.g., λmax shifts under varying solvents ) resolves discrepancies between theoretical and observed spectra. Computational screening of substituent effects (e.g., electron-donating/withdrawing groups ) guides targeted synthesis.

Q. What strategies resolve contradictions in spectroscopic data for conjugated systems like this compound?

Contradictions often arise from impurities, solvent polarity effects, or aggregation. Methodological solutions include:

  • Purity Control: Use HPLC or preparative chromatography (≥98% purity standards ).
  • Solvent Screening: Compare UV-Vis/fluorescence in solvents of varying polarity (e.g., toluene vs. DMF ).
  • Aggregation Studies: Conduct concentration-dependent spectroscopy to identify aggregation-caused quenching .

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